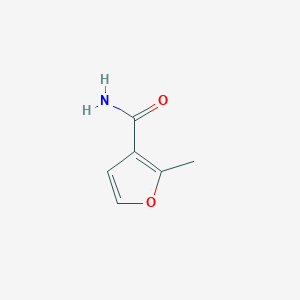

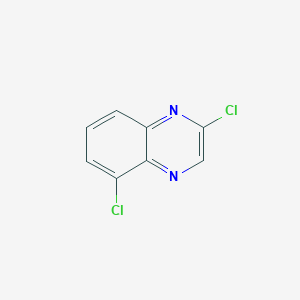

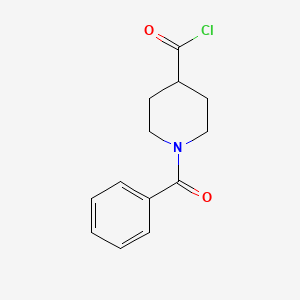

![molecular formula C11H8N4 B1311329 3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine CAS No. 947-88-6](/img/structure/B1311329.png)

3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine

Overview

Description

“3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” is a chemical compound with the molecular formula C11H8N4 . It has been studied for its ring-chain isomerism .

Synthesis Analysis

The synthesis of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” involves an experimental and theoretical study of the ring-chain isomerism of 3-(pyridin-2-yl)[1,2,3]triazolo[1,5-a]quinoline derivatives into 2-([1,2,3]triazolo[1,5-a]pyridin-3-yl)quinoline derivatives . The rearrangement is influenced by steric and electronic effects of the substituents present on the quinoline ring .Molecular Structure Analysis

The molecular structure of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” has been studied using techniques such as 1H NMR and DFT . The compound undergoes ring-chain isomerisation to afford two different structures depending on the electronic and steric properties of substituents .Chemical Reactions Analysis

The chemical reactions of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” involve ring-chain isomerisation . This isomerisation is influenced by the steric and electronic effects of the substituents present on the quinoline ring .Scientific Research Applications

-

Drug Discovery

- 1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

- The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .

- The results of these applications have led to the development of many prominent medicinal compounds .

-

Organic Synthesis

- 1,2,3-triazoles are also used in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

- The methods of application involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .

- The outcomes of these applications have led to the development of compounds with high chemical stability and other useful properties .

-

Polymer Chemistry

-

Supramolecular Chemistry

-

Bioconjugation

-

Chemical Biology

-

Pharmacological Potentials

- Triazole compounds, including those similar to the one you’re interested in, have shown versatile biological activities . They have been used in the development of various drugs, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .

- The methods of application involve the synthesis of triazole derivatives and testing their pharmacological activities .

- The outcomes of these applications have led to the development of various drugs, including fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

-

Synthesis of New Derivatives

- The [1,2,3]triazolo[4,5-b]pyridine system, which is similar to the compound you’re interested in, has been used in the synthesis of new derivatives .

- The methods of application involve the annulation of the pyridine ring to the 1,2,3-triazole backbone .

- The outcomes of these applications have led to the synthesis of various new derivatives of [1,2,3]-triazolo[4,5-b]pyridine .

-

Fatty Acid-Binding Proteins (FABPs)

- Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- The methods of application involve the synthesis of compounds that can bind to FABP4 and FABP5 .

- The outcomes of these applications have led to the development of potential therapeutic targets for various disorders .

-

Synthesis of Pyrido[3″,2″:4′,5′][1,2,3]triazolo[1′,2′:1,2][1,2,3]-triazolo[5,4-b]-pyridin-6-ium Inner Salt

- 1H-1,2,3-Triazolo[4,5-b]pyridine may be used as a starting reagent in the synthesis of 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′][1,2,3]triazolo[1′,2′:1,2][1,2,3]-triazolo[5,4-b]-pyridin-6-ium inner salt .

- The methods of application involve the use of 1H-1,2,3-Triazolo[4,5-b]pyridine as a starting reagent .

- The outcomes of these applications have led to the synthesis of 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′][1,2,3]triazolo[1′,2′:1,2][1,2,3]-triazolo[5,4-b]-pyridin-6-ium inner salt .

-

Carboannulated and Functionalized [1,2,3]triazolo [4,5-b]pyridines

- The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds . Various 1-substituted [1,2,3]triazolo[4,5-b]pyridines were synthesized, among which selective inhibitors of phosphodiesterase (PDE10), lipases and phospholipases, human monoacylglycerol lipase (hMAGL), hydrolases of fatty acid amides, tubulin polymerase, S-adenosyl homocysteine hydrolase, acid ceramidase, C-chemokine receptor 9 (CCR-9), agonists of the farnesoid receptor (FXR) have been found .

- The methods of application involve annulation of the pyridine ring to the 1,2,3-triazole backbone .

- The outcomes of these applications have led to the synthesis of various new derivatives of [1,2,3]-triazolo[4,5-b]pyridine .

-

Synthesis of Azapentalenes

- The azido group substituted ortho to the pyrazole of 30 [20, 21], reports have also made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

- The methods of application involve the use of the respective amine via ring closure .

- The outcomes of these applications have led to the synthesis of azapentalenes .

Future Directions

The future directions of research on “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” could involve further exploration of its potential in medical applications, such as cancer immunotherapy . Additionally, the compound’s ring-chain isomerism and the effects of various substituents on this isomerism could be areas of continued study .

properties

IUPAC Name |

3-pyridin-2-yltriazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-3-7-12-9(5-1)11-10-6-2-4-8-15(10)14-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTWLIQIOIIOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C3C=CC=CN3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447648 | |

| Record name | 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine | |

CAS RN |

947-88-6 | |

| Record name | 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

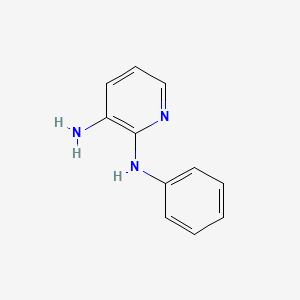

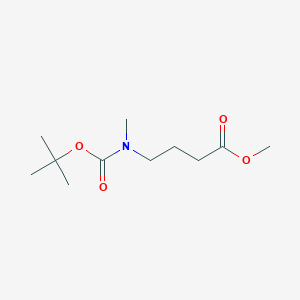

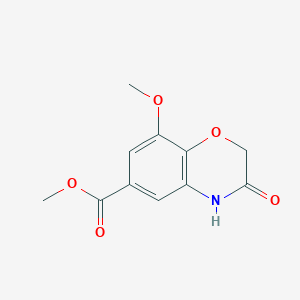

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)